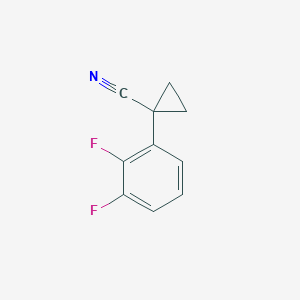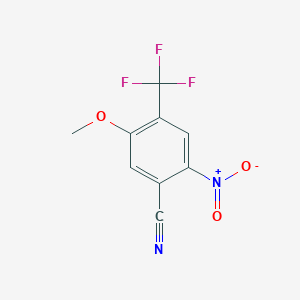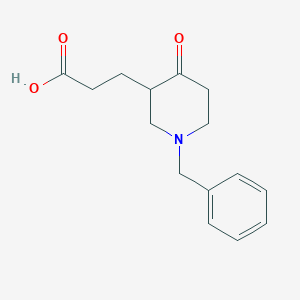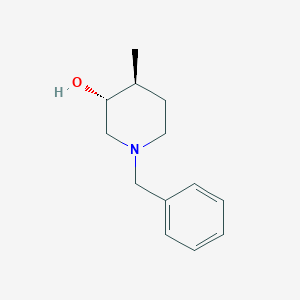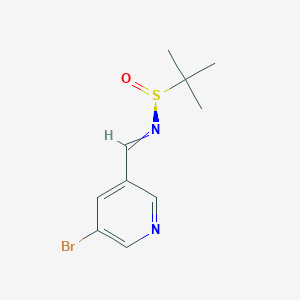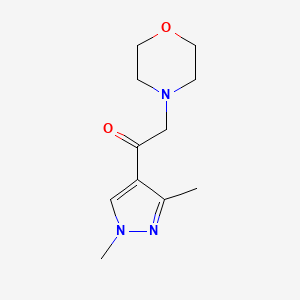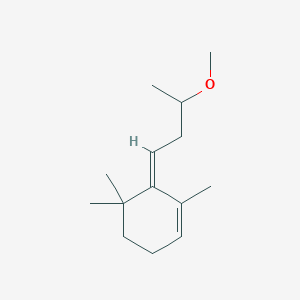
1-(3-Fluoro-5-methylphenyl)cyclopropanecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluoro-5-methylphenyl)cyclopropanecarbonitrile is a chemical compound with the molecular formula C11H10FN. It is a useful research chemical often utilized as a building block in various chemical syntheses. The compound features a cyclopropane ring attached to a phenyl group substituted with a fluoro and a methyl group, as well as a nitrile group.
Méthodes De Préparation
The synthesis of 1-(3-Fluoro-5-methylphenyl)cyclopropanecarbonitrile typically involves the reaction of 3-fluoro-5-methylbenzyl chloride with sodium cyanide in the presence of a base to form the corresponding nitrile. This reaction is usually carried out under reflux conditions. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Des Réactions Chimiques
1-(3-Fluoro-5-methylphenyl)cyclopropanecarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride.
Substitution: The fluoro and methyl groups on the phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Major products formed from these reactions include carboxylic acids, primary amines, and various substituted derivatives.
Applications De Recherche Scientifique
1-(3-Fluoro-5-methylphenyl)cyclopropanecarbonitrile has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structural features.
Medicine: Research into potential pharmaceutical applications may involve this compound as a precursor or intermediate in drug synthesis.
Industry: It can be utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 1-(3-Fluoro-5-methylphenyl)cyclopropanecarbonitrile depends on its specific applicationThe fluoro and nitrile groups can influence the compound’s reactivity and binding affinity, affecting its overall activity in biological systems.
Comparaison Avec Des Composés Similaires
1-(3-Fluoro-5-methylphenyl)cyclopropanecarbonitrile can be compared with other similar compounds, such as:
1-(3-Fluoro-2-methylphenyl)cyclopropanecarbonitrile: This compound has a similar structure but with the methyl group in a different position, which can affect its reactivity and applications.
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate: This compound features a boronic ester group, making it useful in different types of chemical reactions and applications.
Propriétés
Formule moléculaire |
C11H10FN |
|---|---|
Poids moléculaire |
175.20 g/mol |
Nom IUPAC |
1-(3-fluoro-5-methylphenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C11H10FN/c1-8-4-9(6-10(12)5-8)11(7-13)2-3-11/h4-6H,2-3H2,1H3 |
Clé InChI |
QKRRKYJCXKSISD-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC(=C1)F)C2(CC2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


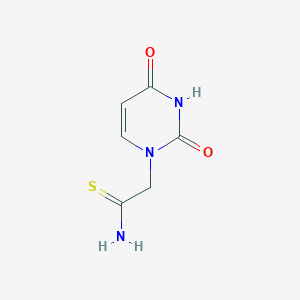
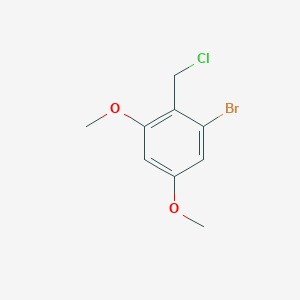
![(NZ)-N-[1-(2,6-difluorophenyl)ethylidene]hydroxylamine](/img/structure/B11722364.png)
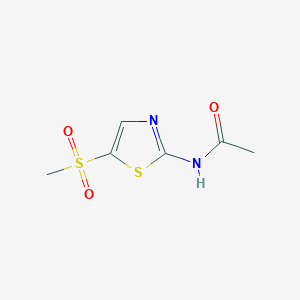
![Tert-butyl 1-methyl-6-oxo-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B11722368.png)
